Anti-HIV-1 Potency in MT-4 Cells: Threo vs. Erythro 3'-Azido-ddA
In a head-to-head evaluation in MT-4 cells, the 3'-azido “down” (erythro) isomer (compound 8) demonstrated a 50% cytoprotective dose (CD50) of approximately 10 µM against HIV-1-induced cytopathogenicity, whereas the 3'-azido “up” (threo) isomer (compound 9, corresponding to 9-(3'-azido-2',3'-dideoxy-beta-D-threo-pentofuranosyl)adenine) exhibited a CD50 of approximately 551 µM [1]. The selectivity index (ratio of cytotoxic dose to CD50) was 2 for the erythro isomer and unfavourable for the threo isomer, indicating that the threo configuration dramatically reduces antiretroviral potency without a compensatory gain in selectivity [1].
| Evidence Dimension | Anti-HIV-1 cytoprotective activity (CD50) |
|---|---|
| Target Compound Data | CD50 ≈ 551 µM (compound 9, 3'-azido 'up') |
| Comparator Or Baseline | 3'-Azido-2',3'-dideoxyadenosine erythro isomer (compound 8): CD50 ≈ 10 µM |
| Quantified Difference | ~55-fold lower potency for threo isomer |
| Conditions | MT-4 cell line; HIV-1 cytopathogenicity assay; compounds tested as nucleosides |
Why This Matters
For procurement, the >50-fold potency difference means the threo isomer is unsuitable as a direct antiviral agent but serves as a crucial negative-control stereoisomer for structure-activity relationship (SAR) studies and mechanistic investigations of nucleotide reverse transcriptase inhibitors.
- [1] Herdewijn, P., Pauwels, R., Baba, M., Balzarini, J., & De Clercq, E. (1987). Synthesis and Anti-HIV Activity of Various 2'- and 3'-Substituted 2',3'-Dideoxyadenosines: A Structure-Activity Analysis. Journal of Medicinal Chemistry, 30(11), 2131–2137. View Source
